molecular formula C9H7ClN2O2 B1402767 methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate CAS No. 1305324-76-8

methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Cat. No. B1402767
M. Wt: 210.62 g/mol
InChI Key: HQNDHSJKQGJUKN-UHFFFAOYSA-N
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Description

“Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” is a chemical compound with the empirical formula C9H7ClN2O2 and a molecular weight of 210.62 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” includes a pyrrole ring and a pyrazine ring . The SMILES string representation of the molecule is COC(=O)c1nc2[nH]ccc2cc1Cl .


Physical And Chemical Properties Analysis

“Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” is a solid substance . Its empirical formula is C9H7ClN2O2 and its molecular weight is 210.62 .

Scientific Research Applications

Antibacterial Activity

  • A study by Toja et al. (1986) synthesized a series of compounds related to methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate, with one demonstrating antibacterial activity in vitro (Toja et al., 1986).

Antihypertensive Activity

  • Kumar and Mashelker (2006) prepared derivatives of a similar compound, which are expected to have antihypertensive activity (Kumar & Mashelker, 2006).

Novel Heterocyclic Systems

  • Dodonova et al. (2010) used a palladium-catalyzed reaction involving a similar compound to synthesize densely substituted methyl 5-amino-4-aryl-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates, leading to a novel heterocyclic system (Dodonova et al., 2010).

Furo[2,3-b]pyridines Synthesis

  • Antonov et al. (2021) synthesized methyl 4-benzoyl-5-(aminooxalyl)-6-phenylfuro[2,3-b]pyridine-2-carboxylates, which is a method for preparing furo[2,3-b]pyridines (Antonov et al., 2021).

Efficient Synthesis Methods

  • Nechayev et al. (2013) achieved an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, using a method that can be applied to synthesize different N6-substituted 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridines (Nechayev et al., 2013).

Synthesis of Derivatives

  • Shen et al. (2012) synthesized and characterized new pyrazole derivatives of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs, providing insights into molecular structure and thermodynamic properties (Shen et al., 2012).

properties

IUPAC Name

methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-6(10)4-5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNDHSJKQGJUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C=CNC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501160488
Record name 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 5-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

CAS RN

1305324-76-8
Record name 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 5-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305324-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 5-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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